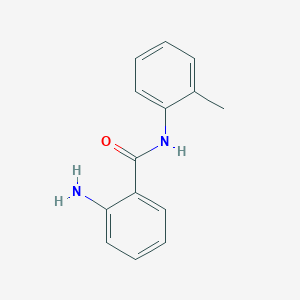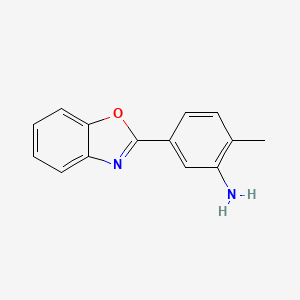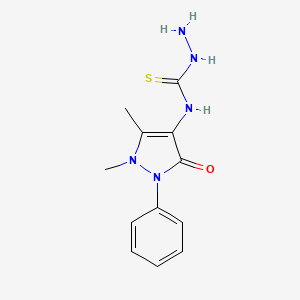![molecular formula C10H9ClN2O B1269655 2-(chlorométhyl)-6-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87591-74-0](/img/structure/B1269655.png)
2-(chlorométhyl)-6-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one
Vue d'ensemble
Description
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, which leads to significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of cdk2 by similar compounds can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under mild reaction conditions , suggesting that the compound might be stable under a variety of environmental conditions.
Analyse Biochimique
Biochemical Properties
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase and CXCR3. The compound acts as an inhibitor for acetylcholinesterase, which is crucial in neurotransmission by breaking down acetylcholine . Additionally, it exhibits antagonistic properties towards CXCR3, a receptor involved in immune response and inflammation . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one affects various cellular processes. It influences cell signaling pathways, particularly those involving neurotransmission and immune response. The compound’s inhibition of acetylcholinesterase leads to increased levels of acetylcholine, affecting neuronal communication and potentially improving cognitive functions . Furthermore, its antagonistic action on CXCR3 can modulate immune cell migration and inflammation, impacting cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects through binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This inhibition results in prolonged neurotransmitter action. Similarly, the compound’s antagonistic effect on CXCR3 involves binding to the receptor, blocking its activation and subsequent signaling pathways . These molecular interactions underline the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its biochemical activity for extended periods . Degradation can occur under certain conditions, affecting its long-term efficacy. Studies have shown that the compound’s impact on cellular function can persist over time, with prolonged inhibition of acetylcholinesterase and modulation of immune responses .
Dosage Effects in Animal Models
The effects of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and modulates immune responses without significant adverse effects . Higher doses can lead to toxicity, including neurotoxicity and immunosuppression . These findings underscore the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these pathways is crucial for optimizing its use in therapeutic settings.
Transport and Distribution
Within cells and tissues, 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, impacting its biochemical activity. Studies have shown that the compound can accumulate in specific tissues, influencing its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the pyrido[1,2-a]pyrimidinone core. Subsequent chloromethylation using chloromethyl methyl ether and a Lewis acid catalyst like zinc chloride can introduce the chloromethyl group at the 2-position.
Industrial Production Methods
Industrial production of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the pyrimidinone core or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 2-(azidomethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one or 2-(thiomethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Oxidation: Products such as 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-3-ol.
Reduction: Products such as 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-ol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both chloromethyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(chloromethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-3-2-4-9-12-8(6-11)5-10(14)13(7)9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFZSMAXDGYHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354564 | |
| Record name | 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87591-74-0 | |
| Record name | 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1269599.png)

![2-amino-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1269602.png)
